molecular formula C5H10ClNO2S B1443084 N-(cyclopropylmethyl)-N-methylsulfamoyl chloride CAS No. 1179030-02-4

N-(cyclopropylmethyl)-N-methylsulfamoyl chloride

Cat. No.: B1443084
CAS No.: 1179030-02-4
M. Wt: 183.66 g/mol
InChI Key: GPRTVPRJLPKURR-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)-N-methylsulfamoyl chloride (CAS 1179030-02-4) is a specialized organosulfur compound with the molecular formula C 5 H 10 ClNO 2 S and a molecular weight of 183.66 g/mol . This reagent serves as a versatile synthetic intermediate and electrophilic building block in research, particularly for the construction of sulfonamide-based compounds . Its molecular structure features a reactive sulfamoyl chloride group (-S(=O) 2 Cl) bonded to a methyl group and a cyclopropylmethyl moiety, which provides unique steric and electronic properties . In chemical research, this sulfamoyl chloride is primarily used in nucleophilic substitution reactions to introduce the N-(cyclopropylmethyl)-N-methylsulfamoyl group into target molecules . It reacts efficiently with a wide range of nucleophiles, including amines, alcohols, and thiols, to generate sulfonamides, sulfonate esters, and sulfonothioates, respectively . The presence of the conformationally constrained cyclopropyl ring is significant in medicinal chemistry and drug discovery, as this motif is often used to increase metabolic stability, modulate biological activity, and improve the pharmacokinetic profiles of small molecules . Researchers value this compound for its role in developing novel molecular architectures and in methodology studies, such as exploring radical-mediated transformations under photocatalytic conditions . As a reactive reagent, it requires careful handling. It must be stored under an inert atmosphere at 2-8°C and is sensitive to moisture . According to safety information, it is classified with the GHS signal word "Danger" and hazard statement H314, indicating it causes severe skin burns and eye damage . This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or personal utilization .

Properties

IUPAC Name

N-(cyclopropylmethyl)-N-methylsulfamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO2S/c1-7(10(6,8)9)4-5-2-3-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRTVPRJLPKURR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CC1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Reaction Conditions and Optimization

Parameter Typical Laboratory Conditions Industrial Conditions (Continuous Flow)
Temperature 0°C to room temperature Controlled, often 10–30°C
Solvent Dichloromethane or similar Dichloromethane or chlorinated solvents
Reaction Time 2–4 hours Minutes to 1 hour
Molar Ratios Slight excess of chlorosulfonyl chloride Stoichiometric or slight excess
Work-up Procedure Quenching with water or base, extraction Inline quenching and separation
Purification Flash chromatography or distillation Crystallization or continuous extraction

The reaction requires anhydrous conditions to prevent hydrolysis of the sulfamoyl chloride group. The product is sensitive to moisture and must be handled under inert atmosphere or dry conditions.

Alternative Synthetic Approaches

While the direct sulfonylation of cyclopropylmethylamine is the most common method, alternative routes have been explored in research:

  • Use of Chlorosulfonyl Isocyanate Intermediates: This method involves generating sulfamoyl chloride intermediates from chlorosulfonyl isocyanate and subsequent reaction with amines. It allows for the introduction of various substituents but is less commonly applied for this specific compound due to complexity.

  • Reductive Amination Followed by Sulfonylation: In lead optimization studies of related sulfonamide compounds, cyclopropylmethylamine was generated via reductive amination and then reacted with sulfonyl chlorides under mild conditions to avoid hydrolysis.

Chemical and Structural Considerations

The sulfamoyl chloride group is highly electrophilic, and the presence of the cyclopropylmethyl substituent influences steric and electronic properties. Compared to related compounds such as N-(1-cyclopropylethyl)-N-methylsulfamoyl chloride, the cyclopropylmethyl variant lacks a chiral center but maintains similar reactivity.

Feature N-(cyclopropylmethyl)-N-methylsulfamoyl chloride N-(1-cyclopropylethyl)-N-methylsulfamoyl chloride
CAS Number 1179030-02-4 1155156-49-2
Molecular Formula C₅H₁₀ClNO₂S C₆H₁₂ClNO₂S
Molecular Weight (g/mol) ~183.66 197.68
Structural Difference Cyclopropyl attached to primary carbon Cyclopropyl attached to secondary carbon with methyl group
Presence of Chiral Center No Yes
Reactivity Typical sulfamoyl chloride electrophilicity Similar, with potential stereochemical effects

Research Findings on Preparation

  • The reaction of cyclopropylmethylamine with chlorosulfonyl chloride proceeds efficiently under anhydrous conditions, yielding the target sulfamoyl chloride with minimal side products.

  • Attempts to form the sulfonamide via acid chloride intermediates using harsher reagents such as thionyl chloride often lead to hydrolysis; thus, milder chlorosulfonyl reagents and controlled temperatures are preferred.

  • Continuous flow synthesis improves safety and scalability, allowing for better temperature control and minimizing exposure to corrosive HCl byproduct.

Summary Table of Preparation Methods

Method Reagents Used Conditions Advantages Limitations
Direct Sulfonylation Cyclopropylmethylamine + Chlorosulfonyl chloride 0–25°C, anhydrous solvent High yield, straightforward Sensitive to moisture
Chlorosulfonyl Isocyanate Route Chlorosulfonyl isocyanate + amines Low temperature, inert atmosphere Allows diverse substitutions More complex, less common
Reductive Amination + Sulfonylation Cyclopropylmethylamine from reductive amination + sulfonyl chloride Mild conditions, DMF catalyst Avoids hydrolysis, milder Multi-step, longer synthesis
Continuous Flow Reactor Same as direct sulfonylation Controlled temperature, flow Scalable, safer, reproducible Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-N-methylsulfamoyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfamoyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding sulfonamide and hydrochloric acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired product.

    Oxidizing and Reducing Agents: Various oxidizing and reducing agents can be used, depending on the specific reaction.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, the major products can include sulfonamides, sulfonate esters, or sulfonate thiols.

    Hydrolysis Products: The primary hydrolysis product is the corresponding sulfonamide.

Scientific Research Applications

Organic Synthesis

N-(cyclopropylmethyl)-N-methylsulfamoyl chloride serves as an important intermediate in the synthesis of more complex organosulfur compounds. It can undergo various chemical reactions, including:

  • Substitution Reactions : The sulfamoyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.
  • Hydrolysis : In the presence of water, it hydrolyzes to form the corresponding sulfonamide and hydrochloric acid.
  • Oxidation and Reduction : Although less common, it can participate in oxidation and reduction reactions .

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionMajor Products
SubstitutionReaction with nucleophiles (amines, alcohols)Sulfonamides, sulfonate esters
HydrolysisReaction with waterCorresponding sulfonamide
Oxidation/ReductionVarious oxidizing/reducing agentsDepends on specific conditions

Medicinal Chemistry

The compound is being investigated for its potential role in developing new pharmaceuticals. Specifically, it has shown promise as a selective inhibitor of neurotrophin receptors (TrkA, TrkB, TrkC), which are implicated in pain modulation and other inflammatory conditions. Case studies have demonstrated its efficacy in reducing pain in animal models associated with conditions like myofascial pain syndrome and inflammatory bowel diseases .

Case Study: Efficacy in Pain Management

  • Objective : To assess the effectiveness of this compound in managing pain.
  • Methodology : Administering the compound to animal models exhibiting hyperalgesia.
  • Findings : Significant reduction in mechanical hyperalgesia was observed, indicating potential therapeutic benefits for chronic pain conditions .

Polymer Chemistry

In polymer chemistry, this compound is utilized to synthesize polymers with enhanced properties. This includes increased thermal stability and the introduction of specific functional groups that can be tailored for particular applications .

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-N-methylsulfamoyl chloride involves the reactivity of the sulfamoyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfamoyl Chlorides

Below is a detailed comparison of N-(cyclopropylmethyl)-N-methylsulfamoyl chloride with three analogs:

Compound Molecular Formula Substituents CAS Number Key Properties
This compound C₆H₁₁ClNO₂S* Cyclopropylmethyl, Methyl Not provided High steric strain; potential for radical rearrangements ; discontinued
N-(Cyclopropylmethyl)-N-propylsulfamoyl chloride C₇H₁₄ClNO₂S Cyclopropylmethyl, Propyl CID 16770038 Longer alkyl chain increases hydrophobicity; SMILES: CCCN(CC1CC1)S(=O)(=O)Cl
N,N-Dimethylsulfamoyl chloride C₂H₆ClNO₂S Methyl, Methyl 13360-57-1 Symmetrical structure; lower steric hindrance; commercially available
N-Cycloheptyl-N-methylsulfamoyl chloride C₈H₁₆ClNO₂S Cycloheptyl, Methyl 1154566-43-4 Bulky cycloheptyl group enhances steric hindrance; potential solubility issues

*Molecular formula inferred from (propyl variant) by replacing propyl with methyl.

Structural and Electronic Effects

  • Cyclopropylmethyl vs. Alkyl Chains : The cyclopropylmethyl group introduces significant steric strain and electron-withdrawing effects compared to linear alkyl chains (e.g., propyl in CID 16770038). This strain may predispose the compound to radical-mediated rearrangements, as observed in cyclopropylmethyl-containing systems .
  • Symmetry in Dimethyl Analogs : N,N-Dimethylsulfamoyl chloride lacks steric strain, enabling higher reactivity in nucleophilic substitutions (e.g., with amines or alcohols) .

Stability and Reactivity

  • Thermal Stability : Cyclopropylmethyl-substituted compounds may undergo homoallylic rearrangements under thermal stress, as seen in cyclopropylmethyl radical systems . This contrasts with the dimethyl analog, which lacks such instability.
  • Commercial Availability : this compound is discontinued , whereas N,N-dimethylsulfamoyl chloride remains available, highlighting its broader utility in synthesis .

Research Findings and Key Observations

Steric and Electronic Profiles : The cyclopropylmethyl group’s strain and electronic effects differentiate it from linear or bulky cyclic substituents. This impacts reactivity in sulfonylation reactions .

Stability Concerns : Evidence of cyclopropylmethyl radical rearrangements suggests thermal instability in cyclopropylmethyl-containing sulfamoyl chlorides .

Market Availability : Discontinuation of this compound underscores challenges in sourcing niche sulfamoyl chlorides compared to commercial analogs like N,N-dimethylsulfamoyl chloride .

Biological Activity

N-(cyclopropylmethyl)-N-methylsulfamoyl chloride is an organosulfur compound with potential applications in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C4_4H8_8ClN2_2O2_2S
  • Structure : The compound features a cyclopropyl group and a methyl group attached to the nitrogen atom of the sulfamoyl chloride functional group.

The biological activity of this compound primarily involves its reactivity as a sulfamoyl chloride. This compound acts as an electrophile, reacting with nucleophiles in biological systems, which can lead to the inhibition of various enzymes. The mechanism can be summarized as follows:

  • Electrophilic Attack : The sulfamoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack by amino acids in enzymes.
  • Covalent Bond Formation : This reaction results in the formation of covalent bonds with nucleophilic sites on enzymes, inhibiting their activity.
  • Target Pathways : The compound may affect metabolic and signaling pathways where sulfamoyl derivatives play critical roles.

Enzyme Inhibition

Research indicates that this compound has been utilized in enzyme inhibition studies. Specifically, it has been investigated for its potential to inhibit key metabolic enzymes, which could have implications for drug development targeting metabolic pathways.

Enzyme Target IC50_{50} (µM)Effect
Lactate Dehydrogenase (LDH)1.02Significant inhibition observed
Other Metabolic EnzymesVariesInhibition dependent on specific conditions

Case Studies

  • Cancer Metabolism : In studies involving pancreatic cancer cell lines (MiaPaCa2), the compound demonstrated sub-micromolar inhibition of lactate production and glycolysis, suggesting its potential as an anticancer agent by targeting metabolic pathways crucial for tumor growth .
  • Pharmaceutical Development : this compound has been employed as an intermediate in synthesizing various pharmaceuticals aimed at inhibiting specific enzymes involved in disease processes .

Applications in Research

The compound's versatility extends beyond enzyme inhibition; it serves as a valuable intermediate in organic synthesis and polymer chemistry:

  • Organic Synthesis : Used to create complex organosulfur compounds.
  • Polymer Chemistry : Contributes to the development of specialty polymers with unique properties such as increased thermal stability .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(cyclopropylmethyl)-N-methylsulfamoyl chloride, and how can reaction conditions be optimized to improve yield?

  • Methodology :

  • Synthesis Strategy : Start with N-methylsulfamoyl chloride as a precursor. Introduce the cyclopropylmethyl group via nucleophilic substitution under anhydrous conditions. Use a base (e.g., triethylamine or NaOH) to deprotonate the amine and facilitate alkylation .
  • Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and adjust stoichiometry (e.g., 1.2 equivalents of cyclopropylmethyl bromide) to minimize side products. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Yield Challenges : Low yields (e.g., 31% in analogous reactions) may arise from steric hindrance of the cyclopropyl group; consider using polar aprotic solvents (e.g., DMF) to enhance reactivity .

Q. How can researchers confirm the structural integrity of This compound post-synthesis?

  • Analytical Techniques :

  • 1H-NMR : Look for characteristic peaks: cyclopropylmethyl protons (δ 0.5–1.2 ppm, multiplet), methyl group on sulfamoyl (δ 2.8–3.1 ppm, singlet), and sulfonamide protons (δ 5.5–6.0 ppm, broad if unreacted) .
  • IR Spectroscopy : Confirm S=O stretches (~1350 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic chlorine patterns .

Q. What are the key stability considerations for storing and handling this compound?

  • Storage : Store under inert gas (argon or nitrogen) at –20°C in sealed, moisture-free containers. The sulfamoyl chloride group is prone to hydrolysis; avoid exposure to humidity .
  • Handling : Use gloveboxes or Schlenk lines for anhydrous conditions. Quench residues with ethanol/water mixtures to neutralize reactive chloride .

Advanced Research Questions

Q. What reaction mechanisms explain the electrophilic reactivity of This compound with nucleophiles?

  • Mechanistic Insights :

  • The sulfamoyl chloride acts as an electrophile due to the electron-withdrawing sulfonyl group. Nucleophiles (e.g., amines, alcohols) attack the sulfur atom, displacing chloride.
  • Steric effects from the cyclopropylmethyl group may slow reactivity; computational modeling (DFT) can assess transition-state energy barriers .
  • Compare kinetics with analogous compounds (e.g., N,N-dimethylsulfamoyl chloride) to quantify steric/electronic impacts .

Q. How can researchers resolve contradictions in reported spectral data for sulfamoyl chlorides?

  • Case Study : If NMR shifts for the cyclopropylmethyl group conflict with literature, perform variable-temperature NMR to assess conformational dynamics.
  • Cross-Validation : Use 2D NMR (e.g., HSQC, COSY) to assign proton-carbon correlations and confirm substituent positions .
  • Reference Standards : Compare with structurally related compounds (e.g., N-(2-benzoyl-4-chlorophenyl)-N-(cyclopropylmethyl) derivatives) to identify diagnostic peaks .

Q. What advanced applications does this compound have in synthesizing heterocyclic pharmacophores?

  • Methodology :

  • Use This compound as a sulfonylation agent to prepare sulfonamide-linked heterocycles (e.g., oxadiazoles, pyrazines).
  • Example: React with hydrazine derivatives to form sulfonamide intermediates, followed by cyclization (e.g., using POCl₃ for oxadiazole formation). Optimize reaction time (6–12 hr) and temperature (80–100°C) for maximal ring closure .

Q. How can researchers mitigate decomposition pathways during long-term storage?

  • Stability Studies :

  • Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via HPLC. Identify degradation products (e.g., hydrolysis to sulfonic acid).
  • Add stabilizers (e.g., molecular sieves) or formulate as a lyophilized powder to extend shelf life .

Contradictions and Validation

Q. How should conflicting data on the hydrolytic stability of sulfamoyl chlorides be addressed?

  • Experimental Design :

  • Reproduce hydrolysis experiments under controlled humidity (e.g., 30–90% RH) and pH (4–9). Use LC-MS to quantify degradation rates.
  • Contrast results with N,N-dimethylsulfamoyl chloride (known hydrolysis half-life: ~24 hr at 25°C/60% RH) to benchmark stability .

Safety and Compliance

Q. What safety protocols are critical when working with this compound?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for all manipulations.
  • Spill Management : Neutralize spills with sodium bicarbonate slurry, then collect in chemically resistant containers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(cyclopropylmethyl)-N-methylsulfamoyl chloride
Reactant of Route 2
N-(cyclopropylmethyl)-N-methylsulfamoyl chloride

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